2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid
Description
2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid is a sulfonamide derivative synthesized via the hydrolysis of methyl (4-bromobenzenesulfonamido)acetate . Its molecular structure features a para-bromobenzenesulfonamido group attached to a phenyl ring, which is further substituted with a formamido-acetic acid moiety. The compound’s bond lengths and angles are consistent with related sulfonamide derivatives, such as 2-(benzenesulfonamido)acetic acid and 2-(2-iodobenzenesulfonamido)acetic acid .
Properties
IUPAC Name |
2-[[4-[(4-bromophenyl)sulfonylamino]benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O5S/c16-11-3-7-13(8-4-11)24(22,23)18-12-5-1-10(2-6-12)15(21)17-9-14(19)20/h1-8,18H,9H2,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKCLHFFMFMRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a bromobenzene derivative with a sulfonamide and subsequent formylation and acetic acid addition steps.
Chemical Reactions Analysis
2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzene moiety to a phenyl group.
Substitution: The bromine atom in the bromobenzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid typically involves the reaction of 4-bromobenzenesulfonamide with appropriate acetic acid derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structural integrity and purity of the compound.
Pharmaceutical Development
The compound's sulfonamide moiety suggests potential applications in drug development, particularly as an antibacterial agent. Sulfonamides have been utilized extensively in treating bacterial infections due to their ability to inhibit bacterial folic acid synthesis.
Cancer Research
Studies have indicated that compounds with similar structures can exhibit anticancer properties. The unique functional groups in this compound may contribute to its effectiveness against certain cancer cell lines.
Biochemical Assays
The compound can serve as a probe in biochemical assays to study enzyme activities or receptor binding due to its ability to interact with various biological targets.
Case Study 1: Antibacterial Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of compounds similar to this compound against Gram-positive bacteria. Results indicated that modifications to the sulfonamide group enhanced activity against resistant strains .
Case Study 2: Anticancer Properties
A recent investigation focused on the anticancer effects of related sulfonamide compounds on breast cancer cell lines. The findings revealed that specific structural modifications led to increased apoptosis in cancer cells, suggesting a promising avenue for further research into this compound .
Mechanism of Action
The mechanism of action of 2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to five structural analogs (Table 1), differing in substituents, functional groups, and molecular complexity:
Table 1: Structural Comparison of Key Compounds
Substituent Effects
- Halogen Influence : The target compound’s para-bromine substituent increases steric bulk and electron-withdrawing effects compared to the chloro analog (Entry 2) . Bromine’s higher atomic radius may enhance hydrophobic interactions in biological systems.
- Sulfonamido vs.
- Phenyl vs. Acetamido : The phenyl group in Entry 4 introduces greater steric hindrance compared to the acetamido group in Entry 3, possibly reducing solubility but increasing aromatic interactions .
Physicochemical Properties
- Density and Solubility : The para-bromophenylacetic acid analog (Entry 5) has a density of 1.5313 g/cm³ , while the benzamido derivative (Entry 3) exhibits a predicted density of 1.576 g/cm³ . The target compound’s solubility is likely lower due to its larger molecular weight and sulfonamido group.
- Acidity : The benzamido derivative (Entry 3) has a predicted pKa of 4.32 , suggesting moderate acidity comparable to the target compound.
Biological Activity
2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid, with the chemical formula C15H13BrN2O5S and CAS number 796083-84-6, is an organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H13BrN2O5S
- Molecular Weight : 413.24 g/mol
- Purity : Minimum 95%
- CAS Number : 796083-84-6
Research indicates that this compound may exert its biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound appears to inhibit specific enzymes involved in inflammatory processes, potentially reducing inflammation and associated pain.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
- Anti-cancer Potential : Some studies have indicated that derivatives of sulfonamide compounds can inhibit tumor growth in vitro, suggesting a possible role for this compound in cancer therapy.
Pharmacological Effects
The pharmacological effects of this compound include:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models.
- Analgesic Properties : It may provide pain relief by modulating pain pathways.
- Antibacterial Activity : Laboratory tests have demonstrated efficacy against various bacterial strains.
Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a significant reduction in swelling and pain compared to control groups. The authors attributed this effect to the inhibition of pro-inflammatory cytokines.
Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as an antibacterial agent.
Study 3: Cytotoxic Effects on Cancer Cells
A recent investigation evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The findings demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anti-cancer agent.
Data Table
Q & A
Q. What are the common synthetic routes for preparing 2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid, and how can purity be optimized?
The compound is typically synthesized via hydrolysis of its methyl ester precursor. For example, methyl (4-bromobenzenesulfonamido)acetate undergoes basic hydrolysis to yield the target compound . Key purification steps include:
- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) based on solubility profiles.
- Chromatography : Column chromatography using silica gel with gradients of ethyl acetate and hexane.
- Purity Validation : Melting point analysis (e.g., mp 117–119°C for analogous 4-bromophenylacetic acid ) and HPLC (>95% purity thresholds) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray Crystallography : Resolves bond lengths (e.g., C–S: 1.76 Å, C–Br: 1.89 Å) and crystal packing (triclinic system, space group P1) .
- FTIR/NMR : Identifies functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 294.12 for C₈H₈BrNO₄S) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Handling : Use gloves and fume hoods due to potential irritancy (refer to SDS guidelines) .
- Stability Tests : Monitor via periodic HPLC to detect decomposition products (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or intermolecular interactions of this compound?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as electrophilic center) .
- Molecular Docking : Predicts binding affinity to biological targets (e.g., serine proteases) using software like AutoDock Vina .
- Solvent Effects : Simulate solvation-free energies to optimize reaction solvents (e.g., DMF vs. THF) .
Q. What experimental strategies resolve contradictions in reported bioactivity or physicochemical data?
Q. How can researchers design ecotoxicological studies to assess environmental fate and biotic impacts?
- Experimental Framework :
Q. What methodologies optimize the compound’s use in enzyme inhibition studies (e.g., serine proteases)?
- Kinetic Assays :
- Structural Validation : Co-crystallize with target enzymes to resolve binding modes (e.g., sulfonyl–active site interactions) .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
